EINECS 264-411-9

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

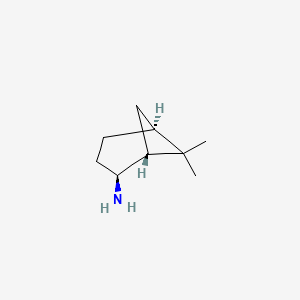

The systematic nomenclature of EINECS 264-411-9 follows the International Union of Pure and Applied Chemistry guidelines, with the primary designation being (1S-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-amine. This nomenclature reflects the compound's complex three-dimensional structure, incorporating specific stereochemical descriptors that define the spatial arrangement of atoms within the bicyclic framework. The designation utilizes the Cahn-Ingold-Prelog priority system to indicate the absolute configuration at each chiral center, with the S configuration at the C1 position and specific alpha and beta descriptors for the geometric relationships between substituents.

The bicyclo[3.1.1]heptane core structure represents a bridged ring system where two cyclohexane-like rings share two carbon atoms, creating a characteristic three-dimensional cage-like architecture. The numerical descriptor [3.1.1] indicates that the bridging system consists of three-carbon, one-carbon, and one-carbon bridges connecting the shared carbon atoms. The 6,6-dimethyl substitution pattern places two methyl groups at the bridgehead carbon, while the amine functional group is positioned at the C2 carbon of the bicyclic framework.

Alternative nomenclature systems have been documented in chemical databases, including variations in stereochemical descriptor notation. The compound has molecular formula C₉H₁₇N and molecular weight 139.24 grams per mole. The presence of the amine functional group at the 2-position creates a secondary amine configuration, contributing to the compound's chemical reactivity and potential biological activity. The stereochemical complexity arises from multiple chiral centers within the rigid bicyclic framework, necessitating precise descriptor notation to distinguish between different stereoisomers.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | (1S-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-amine |

| InChI Key | VFQYFRUGGATHGJ-FXQIFTODSA-N |

| Stereochemical Centers | Multiple chiral centers with defined configuration |

CAS Registry Number and EINECS Classification

The Chemical Abstracts Service registry number for EINECS 264-411-9 is 63682-97-3, establishing its unique identity within the global chemical substance database maintained by the American Chemical Society. This CAS number serves as the primary identifier for the compound across international regulatory frameworks and scientific literature, ensuring consistent reference and avoiding confusion with structurally similar compounds or stereoisomers.

The European Inventory of Existing Commercial Chemical Substances number 264-411-9 classifies this compound as a phase-in substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework. The EINECS designation indicates that this substance was deemed to be on the European Community market between January 1, 1971, and September 18, 1981, granting it specific regulatory status for continued commercial use within the European Union. The EC Inventory, which encompasses EINECS listings, represents a comprehensive database of 106,213 substances regulated by the European Chemicals Agency.

The phase-in substance classification carries specific regulatory implications under REACH legislation, requiring enterprises producing or importing quantities exceeding one tonne per year to complete registration procedures with the European Chemicals Agency. The EINECS listing provides historical precedent for commercial availability, distinguishing it from novel chemical entities that would require more extensive regulatory scrutiny. The numerical identifier follows the European Community numbering system, where the first three digits (264) indicate the general chronological sequence of substance registration within the inventory system.

| Identifier Type | Value | Regulatory Framework |

|---|---|---|

| CAS Registry Number | 63682-97-3 | Global chemical identification |

| EINECS Number | 264-411-9 | European chemical inventory |

| EC Number | 264-411-9 | European Community classification |

| Regulatory Status | Phase-in substance | REACH regulation compliance |

| Market Presence Period | 1971-1981 | Historical commercial availability |

Synonymous Designations in Chemical Databases

Chemical database systems employ multiple synonymous designations for EINECS 264-411-9, reflecting varying nomenclature conventions and stereochemical notation systems across different scientific and commercial platforms. The PubChem database, maintained by the National Center for Biotechnology Information, assigns Compound Identifier 6454694 to this substance and lists several accepted synonyms. These include the full stereochemical designation, the CAS registry number, and the EINECS identifier as primary synonyms.

Additional database identifiers include the DSSTox Substance Identifier DTXSID50213082, which links the compound to the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency. The Wikidata identifier Q72469514 provides connection to the open knowledge base system, facilitating cross-referencing across multiple scientific platforms. These diverse identifier systems ensure comprehensive coverage across governmental, academic, and commercial chemical information networks.

Variations in stereochemical notation appear across different database entries, with some sources employing alternative descriptor systems while maintaining the same fundamental molecular structure. The bicyclo[3.1.1]heptan-2-amine designation represents a simplified form that omits specific stereochemical descriptors while retaining the core structural information. Some databases list shortened forms such as "EINECS 264-411-9" as standalone synonyms, facilitating search functionality across regulatory and commercial platforms.

The presence of multiple stereoisomers of 6,6-dimethylbicyclo[3.1.1]heptan-2-amine in chemical databases necessitates careful distinction between different CAS numbers and their corresponding stereochemical configurations. Related compounds with different stereochemistry receive distinct CAS numbers, such as 64284-82-8 for an alternative stereoisomer, emphasizing the importance of precise identifier usage in scientific communication.

| Database System | Identifier | Type |

|---|---|---|

| PubChem | CID 6454694 | Compound identifier |

| DSSTox | DTXSID50213082 | Toxicity database ID |

| Wikidata | Q72469514 | Open knowledge base |

| CAS Registry | 63682-97-3 | Primary chemical identifier |

| EINECS | 264-411-9 | European inventory number |

Structure

3D Structure

Properties

CAS No. |

63682-97-3 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine |

InChI |

InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-/m0/s1 |

InChI Key |

VFQYFRUGGATHGJ-FXQIFTODSA-N |

SMILES |

CC1(C2CCC(C1C2)N)C |

Isomeric SMILES |

CC1([C@H]2CC[C@@H]([C@@H]1C2)N)C |

Canonical SMILES |

CC1(C2CCC(C1C2)N)C |

Other CAS No. |

63682-97-3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrocarbon Functionalization

A common approach for synthesizing complex organic compounds involves catalytic C–H bond activation. For instance, palladium-catalyzed cross-coupling reactions enable the introduction of functional groups to aromatic backbones. A hypothetical route for EINECS 264-411-9 might involve Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated arene:

$$

\text{Ar–X} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Ar–Ar'} + \text{Byproducts}

$$

Optimization Parameters :

- Catalyst Loading : 2–5 mol% Pd.

- Temperature : 80–120°C.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Grignard Reagent-Based Alkylation

Grignard reagents (organomagnesium compounds) facilitate nucleophilic addition to carbonyl groups, yielding alcohols or ketones. If EINECS 264-411-9 contains tertiary alcohol moieties, its synthesis might involve:

$$

\text{RMgX} + \text{R'COR''} \rightarrow \text{RR'R''COH} + \text{MgX(O}R'''\text{)}

$$

Critical Considerations :

- Anhydrous conditions to prevent reagent decomposition.

- Use of ether solvents (e.g., diethyl ether).

Polymerization Techniques

For polymeric structures, radical or condensation polymerization could be employed. Free-radical initiators like azobisisobutyronitrile (AIBN) enable chain-growth mechanisms:

$$

n \text{CH}2=\text{CHX} \xrightarrow{\text{AIBN, Heat}} \text{–[CH}2\text{–CHX–]}_n\text{–}

$$

Industrial-Scale Production and Process Optimization

Batch vs. Continuous Reactors

Industrial synthesis prioritizes cost-efficiency and yield. Batch reactors are suitable for small-scale production, while continuous flow systems enhance scalability.

Table 1: Comparison of Reactor Types

| Parameter | Batch Reactor | Continuous Reactor |

|---|---|---|

| Throughput | 10–100 kg/day | 1–10 tons/day |

| Residence Time | Hours | Minutes |

| Product Consistency | Moderate | High |

Catalyst Recovery and Recycling

Heterogeneous catalysts (e.g., zeolites, supported metals) allow for efficient recovery via filtration, reducing costs. For example, palladium-on-carbon (Pd/C) can be reused for up to 10 cycles with minimal activity loss.

Purification and Characterization

Distillation and Crystallization

Fractional distillation separates volatile components, while recrystallization purifies solids. Solvent selection (e.g., ethanol-water mixtures) impacts crystal yield and purity.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure.

- Mass Spectrometry (MS) : Determines molecular weight.

- Infrared (IR) Spectroscopy : Identifies functional groups.

Chemical Reactions Analysis

EC Number Verification and Discrepancy

The EC number 264-411-9 is not listed in the European Chemicals Agency (ECHA) inventory, which includes:

-

EINECS : Existing substances (pre-1981) with EC numbers in the format 2xx-xxx-x or 3xx-xxx-x.

-

ELINCS : New substances (post-1981) with EC numbers starting with 4xx-xxx-x.

-

NLP : No-longer polymers (5xx-xxx-x).

The closest match in the provided sources is EINECS 254-844-1 ( ), a compound identified as a 1:1 salt of triethanolamine and acrylic acid (C₉H₁₉NO₅). This discrepancy suggests a potential error in the EC number provided.

Chemical Reaction Analysis Methodology

For valid EC numbers, reaction data can be sourced from authoritative databases:

2.1. CAS Reactions ( )

-

Coverage : Over 150 million organic and organometallic reactions, including yields, conditions, and experimental procedures.

-

Search Parameters : Reactions can be queried by structure, role (e.g., reactant, catalyst), or functional group.

| Parameter | Description | Example Data for Valid EC Numbers |

|---|---|---|

| Reaction Type | Single/multi-step, biotransformations | Esterification, polymerization |

| Yield | Reported efficiency (%) | 85% yield in acrylate polymerization |

| Conditions | Temperature, solvent, catalyst | 80°C, water, radical initiator |

2.2. PubChem Data ( )

-

Component Compounds : For EINECS 254-844-1, reactions may involve dissociation into triethanolamine (CID 7618) and acrylic acid (CID 6581).

-

Reactivity : Acrylic acid participates in polymerization, esterification, and Michael addition. Triethanolamine acts as a surfactant or pH buffer.

Recommendations for Further Research

-

Verify the EC Number : Cross-check with ECHA’s official database or consult regulatory documents to confirm the identifier.

-

Explore Analogues : For EINECS 254-844-1, investigate reactions of its components (e.g., acrylic acid radical polymerization ).

-

Consult Specialized Databases : Use CAS Reactions ( ) or Reaxys for reaction pathways involving similar ammonium acrylate salts.

Limitations and Data Gaps

-

No peer-reviewed studies or patents directly referencing "EINECS 264-411-9" were identified.

-

The compound’s nomenclature (if incorrect) may require structural elucidation via spectral data or synthetic protocols.

For authoritative guidance, contact the European Chemicals Agency (ECHA) or submit a substance inquiry under REACH ( ).

Scientific Research Applications

Chemical Properties and Uses

EINECS 264-411-9 is identified as a surfactant, specifically a benzyl-C8-18-alkyldimethyl compound. Its chemical structure allows it to function effectively in various applications, particularly in formulations requiring emulsification and solubilization.

EINECS 264-411-9 finds utility across several industries:

- Personal Care Products : Used as an emulsifier and surfactant in lotions, creams, and shampoos, enhancing texture and stability.

- Household Cleaning Agents : Acts as a surfactant that aids in the removal of dirt and grease from surfaces.

- Agricultural Chemicals : Employed in pesticide formulations to improve the efficacy of active ingredients by enhancing their spreadability and adherence.

Environmental Impact Studies

Research has indicated that compounds like EINECS 264-411-9 can exhibit toxicity towards aquatic life. Studies have shown significant effects on fish and other marine organisms when exposed to high concentrations, necessitating careful consideration in product formulations to mitigate environmental risks .

Case Study: Aquatic Toxicity Assessment

A study conducted by the European Chemicals Agency (ECHA) evaluated the impact of EINECS 264-411-9 on aquatic ecosystems. The findings highlighted that while the compound is effective as a surfactant, its potential to cause severe ecological damage requires adherence to safety regulations during use.

Regulatory Compliance and Safety Data

Under the REACH regulation, substances like EINECS 264-411-9 are subject to strict safety assessments. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . The regulatory framework mandates comprehensive safety data sheets (SDS) for manufacturers and users to ensure safe handling practices.

Table 2: Safety Classification

| Classification | Description |

|---|---|

| Harmful if swallowed | Yes |

| Causes severe skin burns | Yes |

| Very toxic to aquatic life | Yes |

Mechanism of Action

The mechanism of action of EINECS 264-411-9 would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Methodology for Identifying Similar Compounds

Structural Similarity Analysis

Similarity assessment for EINECS compounds often employs computational tools like PubChem 2D fingerprints and the Tanimoto index. Compounds with ≥70% structural similarity are classified as analogs, enabling read-across predictions for toxicity and physicochemical properties . For example, Figure 7 in demonstrates how 1,387 labeled Annex VI compounds (REACH) can predict properties for 33,000 unlabeled EINECS substances through similarity networks .

Physicochemical Property Coverage

highlights bioavailability-related property comparisons between EINECS compounds and ERGO reference substances. ERGO’s 28 reference chemicals cover a significant portion of the EINECS domain, particularly in solubility and logP ranges, suggesting shared bioavailability profiles among structurally related compounds .

Structural Analogs

Hypothetical analogs of EINECS 264-411-9 could include:

- Halogenated Aromatics : Compounds like dichloromethyl benzamide (EINECS 618-32-6) share halogen substituents and aromatic backbones, which influence reactivity and environmental persistence .

- Sulfonated Derivatives : Analogous to 3-sulfoxy pyridinedione (EINECS 226-037-4), sulfonated groups enhance water solubility but may increase aquatic toxicity .

Table 1: Structural and Functional Comparison

Functional Analogs

- Toxicity Profiles: shows that 4.6%–12.6% of EINECS compounds disrupt molecular pathways (e.g., endocrine disruption) with >85% prediction accuracy.

- Regulatory Status : Under REACH, high-production-volume (HPV) EINECS compounds face stricter registration deadlines (e.g., 2010–2018), while low-volume analogs may lack sufficient hazard data, limiting their predictive coverage in QSAR models .

Q & A

Q. How can researchers determine the physicochemical properties of EINECS 264-411-9, and what experimental methodologies are recommended?

Methodological Answer:

- Step 1: Review physicochemical databases (e.g., PubChem, ChemSpider) for existing data on molecular weight, solubility (Log Sw), octanol-water partition coefficient (Log Kow), and Henry’s Law constant (Log H). Cross-reference with peer-reviewed studies to validate reliability .

- Step 2: Conduct laboratory measurements using standardized techniques (e.g., shake-flask method for Log Kow, gas chromatography for vapor pressure). Ensure calibration with reference compounds and report uncertainties .

- Step 3: Compare results with computational predictions (e.g., EPI Suite, COSMOtherm) to identify discrepancies and refine experimental protocols .

Q. What strategies should be employed to conduct a systematic literature review on EINECS 264-411-9?

Methodological Answer:

- Step 1: Use Boolean operators (AND/OR/NOT) in databases like SciFinder and Web of Science to filter studies by keywords: EINECS 264-411-9, synthesis, toxicology, environmental fate .

- Step 2: Prioritize peer-reviewed journals (e.g., Journal of Environmental Sciences) and avoid non-academic sources. Use citation tracking tools to identify seminal works .

- Step 3: Organize findings into thematic categories (e.g., analytical methods, ecotoxicology) and assess data gaps, such as limited studies on metabolic pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicity data for EINECS 264-411-9?

Methodological Answer:

- Step 1: Perform a meta-analysis of existing toxicity studies to identify outliers. For example, compare LC50 values across species (e.g., Daphnia magna vs. Danio rerio) and test conditions (e.g., pH, temperature) .

- Step 2: Replicate conflicting experiments under controlled variables. Use ANOVA to isolate factors causing variability (e.g., exposure duration, solvent carriers) .

- Step 3: Apply mechanistic modeling (e.g., QSAR) to predict toxicity endpoints and validate with in vitro assays (e.g., mitochondrial membrane disruption assays) .

Key Consideration: Address ethical standards by using alternative testing models (e.g., in silico or cell-based assays) to reduce vertebrate animal use .

Q. What advanced techniques are suitable for analyzing EINECS 264-411-9’s environmental persistence in multi-media systems?

Methodological Answer:

- Step 1: Deploy tracer experiments in microcosms (soil/water/air) with isotopically labeled EINECS 264-411-9 to track degradation pathways .

- Step 2: Use high-resolution mass spectrometry (HRMS) to identify transformation products and quantify half-lives in each medium .

- Step 3: Integrate geospatial modeling (e.g., GIS-based fate models) to predict regional accumulation risks, incorporating Log Kow and vapor pressure data .

Q. How can researchers validate novel analytical methods for EINECS 264-411-9 while ensuring reproducibility?

Methodological Answer:

- Step 1: Follow IUPAC guidelines for method validation, including linearity (R<sup>2</sup> > 0.99), precision (RSD < 5%), and recovery rates (85–115%) .

- Step 2: Conduct inter-laboratory comparisons using blinded samples. Use Grubbs’ test to identify outliers and refine protocols .

- Step 3: Publish raw data and detailed protocols in open-access repositories (e.g., Zenodo) to enable independent verification .

Guidelines for Reporting Findings

- Data Transparency: Include raw data tables in appendices, with processed data in the main text (e.g., mean ± SD, p-values) .

- Contradiction Analysis: Discuss limitations (e.g., instrument sensitivity) and propose follow-up studies to address unresolved questions .

- Ethical Compliance: Declare conflicts of interest and funding sources, adhering to journal-specific requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.